3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The Z-configuration of the methylidene group in the thiazolidinone ring is critical for its stereochemical stability and biological interactions. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one system: Substituted at position 2 with a piperidinyl group and at position 9 with a methyl group, contributing to lipophilicity and binding affinity .
- Conjugated system: The methylidene bridge between the thiazolidinone and pyridopyrimidinone moieties enables π-π stacking interactions, relevant for molecular recognition .
The compound’s synthesis likely involves condensation of a thiazolidinone precursor with a functionalized pyridopyrimidinone intermediate under reflux conditions, analogous to methods described for structurally related molecules .
Properties
Molecular Formula |
C22H26N4O2S2 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O2S2/c1-4-15(3)26-21(28)17(30-22(26)29)13-16-19(24-10-6-5-7-11-24)23-18-14(2)9-8-12-25(18)20(16)27/h8-9,12-13,15H,4-7,10-11H2,1-3H3/b17-13- |
InChI Key |
UIMIPKJGGPFPJH-LGMDPLHJSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCCCC4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCCCC4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound and a thiol, under acidic or basic conditions.
Construction of the Pyridopyrimidine Core: This step often involves the cyclization of a pyrimidine derivative with a suitable aldehyde or ketone.
Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the pyridopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one has been explored for its potential in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone ring and the pyridopyrimidine core are likely critical for these interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazolidinone-fused pyridopyrimidinones, which exhibit diverse pharmacological activities. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Piperidinyl vs. Piperazinyl: Piperazinyl derivatives (e.g., 4-benzylpiperazinyl in ) exhibit stronger hydrogen-bonding capacity due to the basic nitrogen, enhancing solubility but reducing metabolic stability compared to piperidinyl derivatives .
Thioxo Group Reactivity: The 2-thioxo group in the thiazolidinone ring enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes (e.g., COX-2), as seen in pyrazolo-pyrimidinone analogs .
Anti-Inflammatory Potential: Pyrazolo[3,4-d]pyrimidinone analogs () show COX-2 inhibition, suggesting the target compound’s thiazolidinone-pyridopyrimidinone scaffold may share similar mechanisms. However, the absence of a phenyl group at position 1 (unlike in ) may reduce selectivity .
Antimicrobial Activity: Thiazolidinones with azo linkages () demonstrate moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus). The target compound’s thioxo group and conjugated system may offer comparable effects .
Biological Activity
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with significant potential for various biological activities. Its structure includes a thiazolidine ring, a pyridine moiety, and an amine group, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 368.48 g/mol.
Chemical Structure and Properties
The compound's unique structural features suggest diverse interactions with biological targets. The thiazolidine and pyrimidinone structures are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂S |
| Molecular Weight | 368.48 g/mol |
| Functional Groups | Thiazolidine, Pyridine |
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- Compounds structurally similar to this one have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinones have been reported to exhibit MIC values ranging from to against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
- The antibacterial efficacy was notably higher than that of traditional antibiotics like ampicillin and streptomycin by factors of 10–50 .
- Anticonvulsant Properties :
- Cytotoxic Activity :
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of Enzymatic Activity : The presence of the thiazolidine ring may facilitate interactions with enzymes involved in metabolic pathways.
- DNA Interaction : The pyrimidine base may allow for interactions with nucleic acids, influencing replication and transcription processes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy Study :
- Anticonvulsant Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
